molecular formula C3Cl2F2O2 B8649860 1,3-Dioxole, 4,5-dichloro-2,2-difluoro- CAS No. 89413-95-6

1,3-Dioxole, 4,5-dichloro-2,2-difluoro-

Cat. No. B8649860
M. Wt: 176.93 g/mol
InChI Key: LZTILXIGOURZND-UHFFFAOYSA-N
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Patent
US04535175

Procedure details

A 300 mL, 3-neck glass flask equipped with magnetic stirrer, thermometer, Vigreux column with a water condenser to receiver, trap to a nitrogen tee and bubbler was charged with 1-propanol, 175 mL; zinc dust, 59.3 g; zinc chloride, 2.0 g. After heating to reflux, the 2,2-difluoro-4,4,5,5-tetrachloro-1,3-dioxolane (4j), 74.3 g, was added by syringe pump at 0.33 mL/minute. The addition was complete in 148 minutes. Distillation was begun 40 minutes after the start of the addition and continued for 6 hours until 72 mL of distillate was collected. The product was 98.7% pure desired dioxole, (3j), at 100% conversion of the dioxolane; the distillate which contained some propanol was redistilled through a 0.51 m spinning band column to separate the dioxole, (3j), b.p. 64°-65° C., at a purity of 98.6%. A 3.66 m×0.0064 m diameter 30% "Krytox" perfluoroether (Du Pont Co.) column at 60° C. was used in the analysis. The infrared spectrum was consistent with the structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:11])[O:6][C:5](Cl)([Cl:7])[C:4](Cl)([Cl:9])[O:3]1>[Zn].[Cl-].[Zn+2].[Cl-].C(O)CC>[F:1][C:2]1([F:11])[O:6][C:5]([Cl:7])=[C:4]([Cl:9])[O:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(OC(C(O1)(Cl)Cl)(Cl)Cl)F
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300 mL, 3-neck glass flask equipped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
The addition
DISTILLATION
Type
DISTILLATION
Details
Distillation
WAIT
Type
WAIT
Details
was begun 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
after the start of the addition
WAIT
Type
WAIT
Details
continued for 6 hours until 72 mL of distillate
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was collected
DISTILLATION
Type
DISTILLATION
Details
was redistilled through a 0.51 m
CUSTOM
Type
CUSTOM
Details
to separate the dioxole, (3j), b.p. 64°-65° C.
CUSTOM
Type
CUSTOM
Details
at 60° C.

Outcomes

Product
Details
Reaction Time
148 min
Name
Type
Smiles
FC1(OC(=C(O1)Cl)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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